(1S,4R,9S,10R,13R,14S,16R)-14,16-dihydroxy-5,5,14-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-9-carbaldehyde
CAS No.: 926010-24-4
Cat. No.: VC0210357
Molecular Formula: C20H32O3
Molecular Weight:
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 926010-24-4 |
|---|---|
| Molecular Formula | C20H32O3 |
| IUPAC Name | (1S,4R,9S,10R,13R,14S,16R)-14,16-dihydroxy-5,5,14-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-9-carbaldehyde |
| Standard InChI | InChI=1S/C20H32O3/c1-17(2)8-4-9-20(12-21)14(17)7-10-19-11-18(3,23)13(16(19)22)5-6-15(19)20/h12-16,22-23H,4-11H2,1-3H3/t13-,14-,15-,16-,18+,19+,20+/m1/s1 |
| SMILES | CC1(CCCC2(C1CCC34C2CCC(C3O)C(C4)(C)O)C=O)C |
| Appearance | Powder |
Introduction
Chemical Identity and Structural Characteristics
Molecular Properties
Dayecrystal A, systematically named (1S,4R,9S,10R,13R,14S,16R)-14,16-dihydroxy-5,5,14-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-9-carbaldehyde, belongs to the ent-kaurane class of diterpenoids. These compounds feature a characteristic tetracyclic skeleton with specific stereochemistry that contributes to their biological activities. The compound possesses a molecular formula of C₂₀H₃₂O₃ with a calculated molecular weight of 320.5 g/mol .
Structural Identifiers
The compound can be identified using several standardized chemical notations as outlined in Table 1.
Table 1: Chemical Identifiers of Dayecrystal A
| Parameter | Value |
|---|---|
| IUPAC Name | (1S,4R,9S,10R,13R,14S,16R)-14,16-dihydroxy-5,5,14-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-9-carbaldehyde |
| Common Name | Dayecrystal A |
| Molecular Formula | C₂₀H₃₂O₃ |
| Molecular Weight | 320.5 g/mol |
| InChI | InChI=1S/C20H32O3/c1-17(2)8-4-9-20(12-21)14(17)7-10-19-11-18(3,23)13(16(19)22)5-6-15(19)20/h12-16,22-23H,4-11H2,1-3H3 |
| InChIKey | HGSLTWCHZKTSMQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CCCC2(C1CCC34C2CCC(C3O)C(C4)(C)O)C=O)C |
| PubChem CID | 155886683 |
The compound features a rigid tetracyclic framework with two hydroxyl groups at positions 14 and 16, three methyl substituents at positions 5 (geminal) and 14, and a carbaldehyde group at position 9. The specific stereochemistry indicated in the systematic name (1S,4R,9S,10R,13R,14S,16R) defines the three-dimensional configuration of the molecule, which plays a crucial role in its biological interactions.
Natural Occurrence and Isolation
Botanical Source
Dayecrystal A was first isolated from Isodon macrophyllus (Migo) H. Hara, a plant species belonging to the Lamiaceae family. This genus is recognized as a rich source of bioactive diterpenoids, many of which exhibit significant pharmacological activities .
Isolation and Characterization
The compound was obtained as colorless needles from methanol solution with a specific optical rotation [α]₁₉ᴅ of -42.0 (c 1.16, MeOH). Its molecular formula was established through high-resolution electrospray ionization mass spectrometry (HRESIMS), which produced a molecular ion peak at m/z 343.2248 [M + Na]⁺, consistent with the formula C₂₀H₃₂O₃ .
The structural elucidation of Dayecrystal A involved comprehensive spectroscopic analyses, including nuclear magnetic resonance (NMR) spectroscopy. The ¹H NMR spectrum revealed characteristic signals for an aldehyde proton at δₕ 10.30 (1H, s) and three methyl groups at δₕ 1.25, 0.61, and 0.44 (each 3H, s). The ¹³C NMR spectrum confirmed the presence of an aldehyde carbon (δc 207.7), three methyl carbons (δc 24.2, 32.3, and 21.2), eight methylenes, four methines (including one oxygenated at δc 81.2), and four quaternary carbons including two bearing hydroxyl groups .
Physical and Chemical Properties
Physical Characteristics
Dayecrystal A appears as colorless needles when recrystallized from methanol. The compound exhibits specific optical activity due to its numerous stereogenic centers, which is an important characteristic for natural product identification and quality assessment .
Spectroscopic Properties
The infrared spectrum of Dayecrystal A shows diagnostic absorption bands for the aldehyde group (2765, 1709 cm⁻¹) and hydroxyl functionalities. These spectral features, combined with NMR data, provide a comprehensive profile for compound identification and structural verification .
Structure-Activity Relationships
Comparison with Related Compounds
Dayecrystal A belongs to a family of structurally related ent-kaurane diterpenoids, including Dayecrystal B, which was isolated concurrently from the same plant source. The structural similarities and differences among these compounds provide valuable insights into the structure-activity relationships governing their biological functions .
Table 2 presents a comparison of Dayecrystal A with selected structurally related diterpenoids.
Table 2: Comparison of Dayecrystal A with Related Diterpenoids
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Biological Activities |
|---|---|---|---|---|
| Dayecrystal A | C₂₀H₃₂O₃ | 320.5 | 14,16-dihydroxy, 9-carbaldehyde | Cytotoxic, anti-inflammatory |
| Epinodosin | N/A | N/A | Similar tetracyclic framework | Anti-inflammatory, antitumor |
| Oridonin | N/A | N/A | Additional oxygen functionalities | Potent antitumor, apoptosis inducer |
| Lasiodonin | N/A | N/A | Variation in oxygenation pattern | Anti-inflammatory |
| Rabdophyllin H | N/A | N/A | Structural analog | Cytotoxic |
Structural Features Influencing Activity
The bioactivity of Dayecrystal A and related ent-kaurane diterpenoids is influenced by several structural features:
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The tetracyclic skeleton provides a rigid framework for specific molecular recognition.
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The hydroxyl groups at positions 14 and 16 may participate in hydrogen bonding with biological targets.
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The carbaldehyde group at position 9 could serve as a Michael acceptor for nucleophilic cellular components.
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The specific stereochemistry, particularly at positions 1, 4, 9, 10, 13, 14, and 16, is crucial for optimal spatial arrangement and biological interactions .
Synthesis and Analytical Methods
Extraction and Isolation Techniques
The extraction of Dayecrystal A from plant material typically involves several steps:
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Collection and drying of plant material (leaves of Isodon macrophyllus).
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Extraction with appropriate solvents (typically methanol or ethanol).
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Fractionation using various chromatographic techniques, including silica gel column chromatography and high-performance liquid chromatography (HPLC).
Analytical Methods for Identification
Analytical methods for the identification and quantification of Dayecrystal A include:
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Thin-layer chromatography (TLC) for preliminary screening.
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HPLC for quantitative analysis.
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Mass spectrometry for molecular weight confirmation.
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NMR spectroscopy for structural elucidation.
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X-ray crystallography for absolute stereochemical determination .
Research Applications and Future Directions
Current Research Status
Current research on Dayecrystal A focuses primarily on:
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Detailed structural characterization and stereochemical assignments.
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Evaluation of biological activities, particularly anticancer and anti-inflammatory properties.
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Investigation of structure-activity relationships through comparison with structurally related compounds.
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Exploration of potential synthetic routes to access the compound and its derivatives .
Future Research Perspectives
Future research directions for Dayecrystal A include:
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Comprehensive assessment of biological activities across diverse disease models.
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Detailed mechanistic studies to elucidate molecular targets and signaling pathways.
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Structure optimization through semi-synthetic modifications to enhance potency and selectivity.
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Development of sustainable production methods, including biotechnological approaches.
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Evaluation of potential synergistic effects with established therapeutic agents .
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